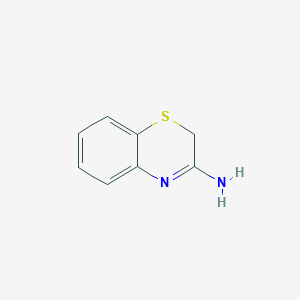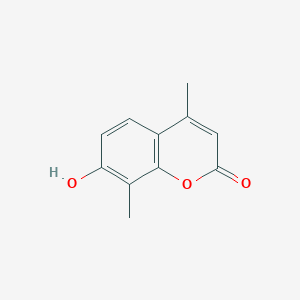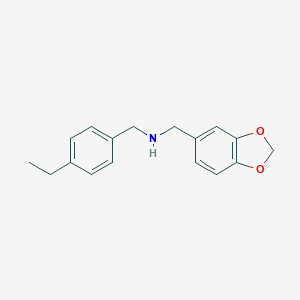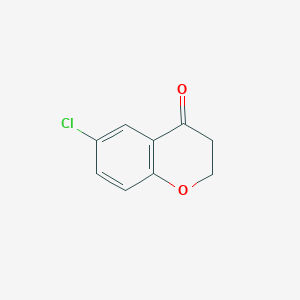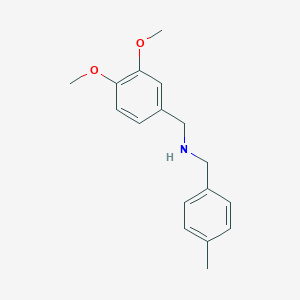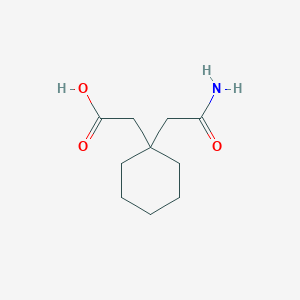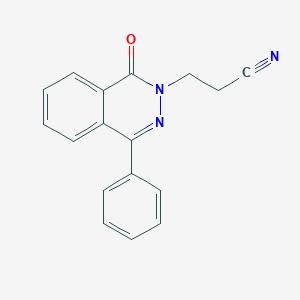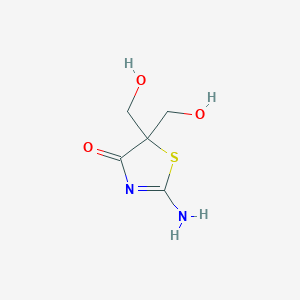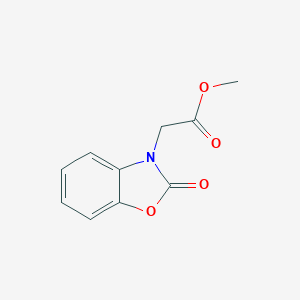
1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as CMCT, is an organic compound that has been studied for its potential applications in the scientific and medical fields. CMCT has been studied for its potential to act as a substrate for enzyme-catalyzed reactions, a catalyst in organic synthesis, and a potential therapeutic agent.
Scientific Research Applications
Triazole derivatives, including the specific compound "1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid," are of significant interest in the field of drug discovery due to their wide range of biological activities. These compounds are explored for their potential applications in creating new drugs with diverse pharmacological properties. The synthesis and biological evaluation of triazole derivatives have been a focal point of research, aiming to develop novel therapeutic agents (Ferreira et al., 2013).
Biomedical Applications
Biological features of new 1,2,4-triazole derivatives have been extensively studied, revealing their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The ability to chemically modify 1,2,4-triazoles offers a promising direction for scientific research, aiming to determine the potential of these derivatives in modern organic synthesis and their applications in treating various diseases (Ohloblina, 2022).
Synthetic Approaches
The exploration of synthetic routes for 1,4-disubstituted 1,2,3-triazoles underscores the importance of these compounds across different sectors, including drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The development of efficient synthesis methods for 1,2,3-triazoles is crucial for the advancement of new biologically active compounds (Kaushik et al., 2019).
Environmental Impact and Considerations
Studies on the impact of organochlorine compounds, such as 2-chlorophenol, on the aquatic environment highlight the need for understanding the ecological effects of triazole derivatives. The evaluation of chlorophenols' moderate toxic effects on aquatic life emphasizes the importance of considering environmental sustainability and safety in the development and application of triazole-based compounds (Krijgsheld & Gen, 1986).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This interaction can lead to a variety of changes within the cell, depending on the specific receptor and the downstream effects of its activation or inhibition.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways, with downstream effects that could include the modulation of immune response, inhibition of cell proliferation, and disruption of viral replication, among others.
Pharmacokinetics
Similar compounds have been found to undergo oxidative metabolism, mainly by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . These enzymes play a crucial role in drug metabolism and can significantly impact the bioavailability of a compound.
Result of Action
Similar compounds have been found to display potent antileishmanial and antimalarial activities . This suggests that the compound could have significant effects at the molecular and cellular levels, potentially inhibiting the growth of certain pathogens and affecting the host’s immune response.
properties
IUPAC Name |
1-(2-chlorophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXQNUUUHXDEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356941 |
Source


|
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99074-45-0 |
Source


|
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

